5-bromo-7H-dibenzo[c,g]carbazole
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Overview
Description
5-Bromo-7H-dibenzo[c,g]carbazole is a chemical compound with the molecular formula C20H12BrN It is a derivative of dibenzo[c,g]carbazole, where a bromine atom is substituted at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7H-dibenzo[c,g]carbazole typically involves the bromination of 7H-dibenzo[c,g]carbazole. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-7H-dibenzo[c,g]carbazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 5-bromo-7H-dibenzo[c,g]carbazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP1A1, leading to its metabolism and potential biological effects. The compound undergoes metabolic activation, forming reactive intermediates that can interact with DNA and other cellular components .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7H-benzo[c]carbazole: Similar in structure but with a different arrangement of the benzene rings.
7H-Dibenzo[c,g]carbazole: The parent compound without the bromine substitution.
3,4,5,6-Dibenzocarbazole: Another derivative with multiple bromine substitutions .
Uniqueness
5-Bromo-7H-dibenzo[c,g]carbazole is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C20H12BrN |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
9-bromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12BrN/c21-16-11-18-20(15-8-4-3-7-14(15)16)19-13-6-2-1-5-12(13)9-10-17(19)22-18/h1-11,22H |
InChI Key |
LAVSZGLUAFHKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Br |
Origin of Product |
United States |
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